Cas no 7437-55-0 (8-Geranyloxypsoralen)

8-Geranyloxypsoralen 化学的及び物理的性質
名前と識別子
-
- 9-((3,7-Dimethylocta-2,6-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one
- 8-Geranyloxypsoralen
- 7H-Furo[3,2-g][1]benzopyran-7-one,9-[[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]-
- 8-Geranopsoralen
- 9-((3,7-Dimethylocta-2,6-dien-1-yl)-oxy)-7H-furo[3,2-g]chromen-7-one
- GERANYLOXYPSORALEN, 8- (P)
- 9-[[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one
- [ "" ]
- Xanthotoxol geranyl ether
- 8-Geranyloxy psoralen
- 9-((2E)-3,7-dimethylocta-2,6-dienyloxy)furano[3,2-g]chromen-2-one
- 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
- 8-Geranoxypsoralen
- 8-geranoxy-psoralen
- 9-Geranyloxypsoralen
- MLS002472920
- 9-[(2E)-3,7-dimethylocta-2,6-dienoxy]fur
- Xanthotoxol geranyl ether;8-geranyloxypsoralen
- CS-0019591
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-((3,7-dimethyl-2,6-octadienyl)oxy)-
- 7437-55-0
- CHEMBL1412710
- SMR001397031
- 8-Geranyloxypsoralen, analytical standard
- NCGC00142593-01
- CHEBI:174547
- Q3599893
- 9-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2H-furo[3,2-g]chromen-2-one
- 71612-25-4
- 7H-Furo[3,2-g][1]benzopyran-7-one, 9-[[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]-
- DTXSID001315117
- 9-[(2E)-3,7-dimethylocta-2,6-dienoxy]uro[3,2-g]chromen-7-one
- MS-25150
- MFCD03412052
- HMS2268O12
- HY-N2262
- 8-geranyloxypsoralen, AldrichCPR
- BDBM50361381
- NCGC00142593-02
- 9-[(2E)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-((3,7-dimethyl-2,6-octadienyl)oxy)-, (E)-
- (E)-9-((3,7-Dimethylocta-2,6-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one
- PD125655
- (E)-9-((3,7-Dimethyl-2,6-octadienyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one
- SOVNCTNQAWWYAQ-OQLLNIDSSA-N
- AKOS016009380
- SCHEMBL4538668
- DA-60606
-
- MDL: MFCD03412052
- インチ: 1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-19-17(10-12-23-19)13-16-7-8-18(22)25-20(16)21/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9+
- InChIKey: SOVNCTNQAWWYAQ-OQLLNIDSSA-N
- ほほえんだ: O(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])C1=C2C(C([H])=C([H])C(=O)O2)=C([H])C2C([H])=C([H])OC1=2
計算された属性
- せいみつぶんしりょう: 338.151809g/mol
- ひょうめんでんか: 0
- XLogP3: 5.3
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 6
- どういたいしつりょう: 338.151809g/mol
- 単一同位体質量: 338.151809g/mol
- 水素結合トポロジー分子極性表面積: 48.7Ų
- 重原子数: 25
- 複雑さ: 570
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 338.4
じっけんとくせい
- 色と性状: Cryst.
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 53-54°C
- ふってん: 503.70°C.@760.00mmHg(est)
- フラッシュポイント: 258.4±30.1 °C
- ようかいど: 0.034 mg/L @ 25 °C (est)
- PSA: 52.58000
- LogP: 5.61070
- じょうきあつ: 0.0±1.3 mmHg at 25°C
8-Geranyloxypsoralen 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N2262-1mg |
8-Geranyloxypsoralen |
7437-55-0 | 99.93% | 1mg |
¥1535 | 2024-04-17 | |
TargetMol Chemicals | TN1343-1 mg |
8-Geranyloxypsoralen |
7437-55-0 | 99.87% | 1mg |
¥ 1,777 | 2023-07-11 | |
Chengdu Biopurify Phytochemicals Ltd | BP0107-10mg |
8-Geranopsoralen |
7437-55-0 | 98% | 10mg |
$136 | 2023-09-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G24690-5mg |
8-Geranyloxypsoralen |
7437-55-0 | ,HPLC≥98% | 5mg |
¥1920.0 | 2023-09-07 | |
TRC | G367565-1mg |
8-Geranyloxypsoralen |
7437-55-0 | 1mg |
$64.00 | 2023-05-18 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1343-25 mg |
8-Geranyloxypsoralen |
7437-55-0 | 99.87% | 25mg |
¥9794.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1343-50 mg |
8-Geranyloxypsoralen |
7437-55-0 | 99.87% | 50mg |
¥14691.00 | 2022-04-26 | |
Chengdu Biopurify Phytochemicals Ltd | BP0107-20mg |
8-Geranopsoralen |
7437-55-0 | 98% | 20mg |
$220 | 2023-09-20 | |
MedChemExpress | HY-N2262-5mg |
8-Geranyloxypsoralen |
7437-55-0 | 99.93% | 5mg |
¥4030 | 2024-04-17 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL80460-10MG |
8-Geranyloxypsoralen |
7437-55-0 | 10mg |
¥7083.44 | 2025-01-14 |
8-Geranyloxypsoralen 関連文献
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
8-Geranyloxypsoralenに関する追加情報
8-Geranyloxypsoralen: A Comprehensive Overview
8-Geranyloxypsoralen, also known by its CAS number CAS No. 7437-55-0, is a naturally occurring compound belonging to the class of psoralen derivatives. It is a furanocoumarin, a type of phytochemical found in various plants, particularly in the Apiaceae family. This compound has garnered significant attention in recent years due to its diverse biological activities and potential applications in fields such as medicine, cosmetics, and food additives.
The molecular structure of 8-Geranyloxypsoralen consists of a coumarin backbone with a geranyl group attached at the 8th position. This substitution imparts unique photoreactivity and bioavailability properties to the molecule. Recent studies have highlighted its ability to undergo photochemical reactions upon exposure to ultraviolet (UV) light, making it a valuable compound in photodynamic therapy (PDT) applications.
One of the most notable advancements in the study of 8-Geranyloxypsoralen is its role in combating multidrug-resistant (MDR) cancer cells. Researchers have demonstrated that this compound can sensitize cancer cells to chemotherapy drugs, thereby enhancing their efficacy. This breakthrough has opened new avenues for developing combination therapies that could potentially overcome the limitations of conventional cancer treatments.
In addition to its therapeutic applications, 8-Geranyloxypsoralen has shown promise in the field of dermatology. It has been investigated for its potential to treat skin conditions such as psoriasis and vitiligo. The compound's ability to modulate skin pigmentation and reduce inflammation makes it a compelling candidate for topical formulations.
The synthesis of 8-Geranyloxypsoralen has also been a focal point of recent research. Traditional extraction methods from plant sources have been complemented by innovative synthetic approaches, including enzymatic catalysis and microwave-assisted synthesis. These advancements have not only improved the yield but also reduced the environmental impact of production processes.
8-Geranyloxypsoralen's antioxidant properties have further expanded its utility into the cosmetic industry. It has been incorporated into skincare products designed to protect against UV-induced oxidative stress and premature aging. Its ability to scavenge free radicals and enhance skin barrier function has made it a sought-after ingredient in anti-aging formulations.
The global market for psoralen derivatives, including 8-Geranyloxypsoralen, is experiencing steady growth due to increasing demand from pharmaceutical and cosmetic sectors. According to recent market analyses, this growth is expected to continue as more applications are discovered and commercialized.
In conclusion, 8-Geranyloxypsoralen, with its CAS number CAS No. 7437-55-0, represents a versatile compound with immense potential across multiple industries. Its photoreactivity, biological activity, and adaptability make it a subject of ongoing research and development. As science continues to unravel its full spectrum of applications, this natural compound is poised to play an increasingly significant role in advancing human health and well-being.
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